molecular formula C12H17ClF3NO B1512270 rac Hydroxyethyl Norfenfluramine Hydrochloride CAS No. 54779-69-0

rac Hydroxyethyl Norfenfluramine Hydrochloride

Katalognummer: B1512270
CAS-Nummer: 54779-69-0
Molekulargewicht: 283.72 g/mol
InChI-Schlüssel: YPKCUTWJTVISRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac Hydroxyethyl Norfenfluramine Hydrochloride is an organic compound with a complex structure that includes a trifluoromethyl group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac Hydroxyethyl Norfenfluramine Hydrochloride typically involves multiple steps. One common method includes the chlorination of trifluoromethylbenzyl alcohol to produce 2-chloro-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol . This intermediate can then be further reacted with appropriate reagents to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

rac Hydroxyethyl Norfenfluramine Hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different alcohols or ketones, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

rac Hydroxyethyl Norfenfluramine Hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of rac Hydroxyethyl Norfenfluramine Hydrochloride involves its interaction with specific molecular targets and pathways The trifluoromethyl group plays a crucial role in its activity, influencing its binding affinity and reactivity

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to rac Hydroxyethyl Norfenfluramine Hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which includes both an amino group and a hydroxyl group

Eigenschaften

CAS-Nummer

54779-69-0

Molekularformel

C12H17ClF3NO

Molekulargewicht

283.72 g/mol

IUPAC-Name

2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethanol;hydrochloride

InChI

InChI=1S/C12H16F3NO.ClH/c1-9(16-5-6-17)7-10-3-2-4-11(8-10)12(13,14)15;/h2-4,8-9,16-17H,5-7H2,1H3;1H

InChI-Schlüssel

YPKCUTWJTVISRH-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCCO.Cl

Kanonische SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCCO.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.